molecular formula C7H3BrF4O2 B2603660 2-Bromo-4-fluoro-5-(trifluoromethoxy)phenol CAS No. 1807165-87-2

2-Bromo-4-fluoro-5-(trifluoromethoxy)phenol

Cat. No.: B2603660
CAS No.: 1807165-87-2
M. Wt: 274.997
InChI Key: UZEPDRJGRUMDPP-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-5-(trifluoromethoxy)phenol is an organic compound with the molecular formula C7H3BrF4O2 It is a halogenated phenol derivative, characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-5-(trifluoromethoxy)phenol typically involves halogenation and substitution reactions. One common method is the bromination of 4-fluoro-5-(trifluoromethoxy)phenol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-5-(trifluoromethoxy)phenol can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The phenol group can be oxidized to form quinones or reduced to form hydroquinones.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Coupling: Palladium catalysts and bases like potassium phosphate are typical in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated phenols, while coupling reactions produce biaryl compounds.

Scientific Research Applications

2-Bromo-4-fluoro-5-(trifluoromethoxy)phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-5-(trifluoromethoxy)phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and the trifluoromethoxy group can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluoro-4-(trifluoromethoxy)phenol
  • 2-Bromo-4-fluoro-5-(trifluoromethyl)phenol
  • 2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline

Uniqueness

2-Bromo-4-fluoro-5-(trifluoromethoxy)phenol is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The combination of bromine, fluorine, and trifluoromethoxy groups enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-bromo-4-fluoro-5-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O2/c8-3-1-4(9)6(2-5(3)13)14-7(10,11)12/h1-2,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEPDRJGRUMDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)(F)F)F)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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